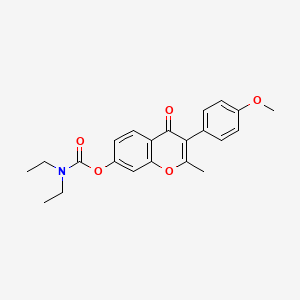

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-17-11-12-18-19(13-17)27-14(3)20(21(18)24)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEJCNBDNUTTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied, such as 4-Methoxyamphetamine and Mebeverine, which interact with various receptors and transporters in the body.

Mode of Action

Based on its structural similarity to other compounds, it could potentially interact with various receptors and transporters in the body, leading to changes in cellular function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress

Pharmacokinetics

Compounds with similar structures have been shown to have varying degrees of oral bioavailability and are metabolized by various enzymes in the body. The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the characteristics of the biological system in which it is present.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a range of effects, including anti-inflammatory and antioxidant effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Chromene Scaffold

Position and Nature of Aromatic Substituents

- Para-Methoxyphenyl vs. Ortho/Meta-Methoxyphenyl Analogs :

Derivatives with methoxy groups at ortho or meta positions (e.g., compounds 35a and 35b in ) exhibit altered biological activity compared to the para-substituted target compound. For instance, molecular docking studies in suggest that the para-methoxy group optimizes interactions with the Formyl Peptide Receptor 1 (FPR1) due to favorable π-π stacking and electron-donating effects .

Functional Group Modifications at Position 7

- Diethylcarbamate vs. Dimethylcarbamate :

The dimethylcarbamate analog () has a smaller alkyl chain, which may reduce steric hindrance and improve solubility but decrease metabolic stability compared to the diethyl variant . - Carbamate vs. Acetamide derivatives (e.g., 35c) retain hydrogen-bonding capacity but lack the carbamate’s hydrolytic stability .

Additional Substituents

Table 1: Comparison of Structural Analogs

Key Findings:

Position 7 Functional Groups : Carbamates generally outperform esters and amides in stability and target engagement. Diethylcarbamates balance solubility and metabolic resistance .

Methoxy Position : Para-methoxy substitution maximizes target interactions, as seen in FPR1 docking studies .

Lipophilicity : Trifluoromethyl and bromophenyl groups increase logP, which may enhance tissue penetration but raise toxicity concerns .

Q & A

Q. Example Yield Data :

| Step | Reagents | Solvent | Yield |

|---|---|---|---|

| Carbamate formation | Diethylcarbamoyl chloride, Et₃N | DCM | 64–72% |

Advanced: How can computational methods predict reactivity in nucleophilic environments?

Methodological Answer:

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example:

- HOMO Analysis : Identifies electron-rich regions (e.g., the 4-oxo group) prone to electrophilic interactions.

- Transition State Modeling : Simulates reaction pathways, such as carbamate hydrolysis, to evaluate activation energies .

Case Study :

ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize experimental conditions, reducing trial-and-error by >50% .

Data Contradiction: How to reconcile conflicting bioactivity results across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Purity : Use HPLC (≥95% purity) and NMR to validate compound integrity .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.

- Structural Analogues : Compare with structurally validated derivatives (e.g., 4-hydroxycoumarin analogs) to isolate structure-activity relationships .

Advanced: What crystallographic techniques determine structural stability?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For chromene derivatives:

- Crystal System : Monoclinic (e.g., space group P2₁/n) with Z = 4 .

- Hydrogen Bonding : Stabilizes packing via O–H···N or C–H···O interactions (e.g., 2.89 Å in analogous compounds) .

Q. Yield Optimization Table :

| Factor | Optimal Condition | Yield Increase |

|---|---|---|

| Reagent ratio | 1:1.5 (substrate:diethylcarbamoyl chloride) | +18% |

| Temperature | 0°C → RT gradual addition | +12% |

Advanced: How to design accelerated stability studies?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).

- Analytical Monitoring : Track degradation via HPLC retention time shifts and mass spec fragmentation .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Basic: What in vitro assays assess pharmacological potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.